

IRBP 161-180 experimental autoimmune uveitis induction protocol

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Compound of Interest

Compound Name: 211426-18-5

CAS No.: 211426-18-5

Cat. No.: B612632

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PART 1: EXECUTIVE SUMMARY & CRITICAL COMPATIBILITY

1.1 Overview Experimental Autoimmune Uveitis (EAU) induced by the Interphotoreceptor Retinoid-Binding Protein (IRBP) peptide 161-180 is the gold-standard model for acute, posterior uveitis in mice. Unlike the chronic, moderate disease seen in C57BL/6 mice (using IRBP 1-20), the IRBP 161-180 model in B10.RIII mice produces a rapid, severe, and highly reproducible pan-uveitis characterized by retinal vasculitis, photoreceptor destruction, and granuloma formation. This model is ideal for screening anti-inflammatory therapeutics due to its aggressive T-cell driven pathology (Th1/Th17).

1.2 Critical Compatibility Alert (MHC Restriction) STOP & VERIFY: This protocol is specifically restricted to the B10.RIII mouse strain (H-2r haplotype).

- B10.RIII Mice: Highly susceptible.[1][2][3] Develop severe disease with IRBP 161-180.[1][2][4]

- C57BL/6 Mice:RESISTANT to IRBP 161-180.[2] If you are using C57BL/6 mice, you must use IRBP peptide 1-20 (GPTHLFQPSLVLDMAKVLLD).[2] Attempting to induce EAU in C57BL/6 with 161-180 will result in experimental failure.

PART 2: MECHANISM & EXPERIMENTAL DESIGN

2.1 Pathogenic Mechanism The IRBP 161-180 peptide (Sequence: SGIPYIISYLHPGNTILHVD) contains a dominant epitope presented by the I-Ar MHC class II molecule. Upon immunization with Complete Freund's Adjuvant (CFA), antigen-specific CD4+ T cells differentiate into Th1 (IFN- γ producing) and Th17 (IL-17 producing) effectors. These cells breach the Blood-Retina Barrier (BRB), recruited by chemokines and adhesion molecules upregulated by Pertussis Toxin (PTX), leading to bystander recruitment of monocytes and macrophages that cause tissue damage.

2.2 Experimental Groups & Controls



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| Naïve Control | None | None | None | Baseline retinal structure reference. |

PART 3: REAGENTS & MATERIALS

3.1 Peptide Specifications

- Identity: IRBP 161-180 (Human sequence, homologous to murine).[2][4][5]

- Sequence: Ser-Gly-Ile-Pro-Tyr-Ile-Ile-Ser-Tyr-Leu-His-Pro-Gly-Asn-Thr-Ile-Leu-His-Val-Asp. [6]
- Purity: >95% (HPLC). Note: Lower purity (<90%) significantly reduces disease incidence.
- Solubility: Dissolve in sterile PBS. If hydrophobic aggregation occurs, a minimal volume of DMSO (<2% final) is acceptable, but PBS is preferred.

3.2 Adjuvant Preparation (Critical Step) Commercially available CFA (e.g., Sigma F5881) often contains only 1 mg/mL Mycobacterium tuberculosis (strain H37Ra). For robust EAU, this must be enriched to 2.5 mg/mL.

- Protocol: Add 15 mg of desiccated M. tuberculosis H37Ra to 10 mL of standard CFA. Vortex and sonicate briefly to disperse clumps before use.

3.3 Pertussis Toxin (PTX)[7]

- Stock: Reconstitute in sterile water to 100 µg/mL. Store at 4°C (do not freeze).
- Working Solution: Dilute to 5 µg/mL in sterile PBS immediately before injection.

PART 4: STEP-BY-STEP INDUCTION PROTOCOL

Step 1: Emulsion Preparation (The "Drop Test" Standard) Rationale: A stable water-in-oil emulsion is critical for the slow release of antigen (depot effect).

- Aqueous Phase: Dilute IRBP 161-180 in PBS to a concentration of 1.0 mg/mL.
- Oil Phase: Enriched CFA (2.5 mg/mL M.tb).
- Mixing: Mix Equal volumes (1:1 ratio) of Aqueous and Oil phases.
 - Method: Use two luer-lock glass syringes connected by a 3-way stopcock or micro-emulsifying needle. Pass material back and forth vigorously for 10-15 minutes.
- Validation: Eject a drop of emulsion onto the surface of a beaker of water. It must remain as a tight, floating sphere and not disperse. If it disperses, continue mixing.

Step 2: Immunization (Day 0)

- Anesthetize B10.RIII mice (6-8 weeks old, female) with Isoflurane.
- Injection: Inject 100 μL of emulsion subcutaneously (s.c.).
 - Split Dose: 50 μL into the base of the tail and 50 μL into the flank/thigh.
 - Total Antigen Load: 50 μg per mouse.[4]
- PTX Administration: Immediately following s.c. injection, administer 1.0 μg (200 μL of 5 $\mu\text{g}/\text{mL}$ solution) of PTX intraperitoneally (i.p.).
 - Note: While B10.RIII mice can develop EAU without PTX, adding it synchronizes disease onset, tightening error bars for drug studies.

Step 3: Disease Monitoring

- Day 7-9: Disease Onset.[8][9] Monitor for weight loss.
- Day 10-14: Peak Inflammation. Perform Fundoscopy.
- Day 14-21: Resolution/Chronic Phase.

PART 5: VISUALIZATION & WORKFLOWS

5.1 Experimental Timeline



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Figure 1: Timeline for IRBP 161-180 EAU induction in B10.RIII mice.

5.2 Immunological Mechanism^[7]



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Figure 2: Pathogenic pathway of IRBP 161-180 induced EAU.

PART 6: GRADING & ANALYSIS

6.1 Clinical Grading (Fundoscopy) Perform indirect ophthalmoscopy after pupil dilation (1% Tropicamide).



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6.2 Histological Grading (H&E) Harvest eyes at Day 14. Fix in Davidson's fixative (preferred over formalin for retinal structure).



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PART 7: TROUBLESHOOTING

- Issue: Low Disease Incidence (<80%)[7]
 - Cause 1: Peptide Degradation. IRBP 161-180 is susceptible to proteolysis. Store lyophilized at -80°C. Aliquot immediately upon reconstitution.
 - Cause 2:[3][7][11][12] Weak Emulsion. If the emulsion separates in vivo, the depot effect is lost. Re-verify the "drop test."
 - Cause 3: Wrong Mouse Strain. Verify you are using B10.RIII (H-2r), not C57BL/6 or BALB/c.
- Issue: High Mortality
 - Cause: PTX Toxicity. B10.RIII mice are sensitive to PTX. Ensure the dose does not exceed 1.0 µg/mouse. If mortality persists, reduce to 0.5 µg or omit PTX (disease will be slightly delayed but still present).

PART 8: REFERENCES

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